![molecular formula C9H6Cl3NO2 B13444487 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is a chemical compound with the molecular formula C9H5Cl3NO2 It is a derivative of benzene, characterized by the presence of three chlorine atoms and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene typically involves the nitration of 1,3,5-trichlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production.
化学反应分析
Types of Reactions
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3,5-trichloro-2-[(1E)-2-amino-1-propen-1-yl]benzene.
Oxidation: Formation of different nitro derivatives depending on the extent of oxidation.
科学研究应用
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 1,3,5-Trichloro-2-nitrobenzene
- 2,4,6-Trichloro-1-nitrobenzene
- 2,4,6-Trichloronitrobenzene
- 1-Nitro-2,4,6-trichlorobenzene
Uniqueness
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is unique due to the presence of both nitro and propenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C9H6Cl3NO2 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6Cl3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3/b5-2+ |
InChI 键 |
KYLNQEBEVRVJKW-GORDUTHDSA-N |
手性 SMILES |
C/C(=C\C1=C(C=C(C=C1Cl)Cl)Cl)/[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=C(C=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


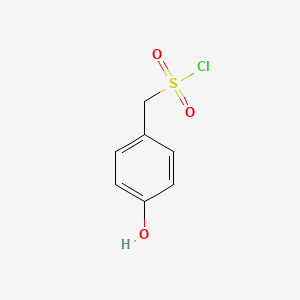
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
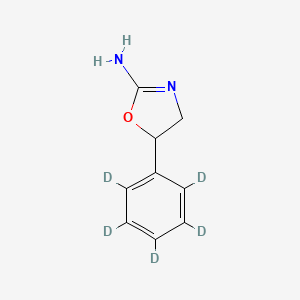


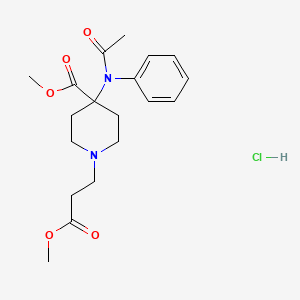
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

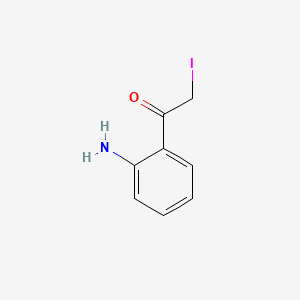
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
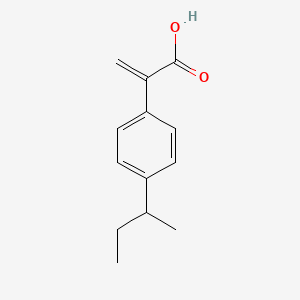

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
